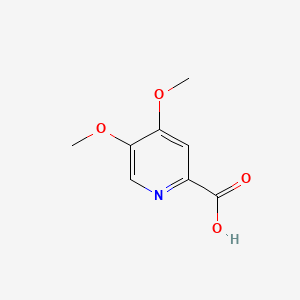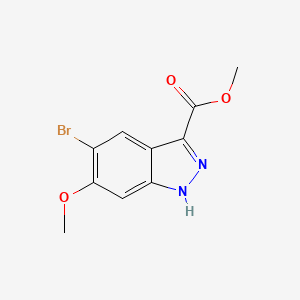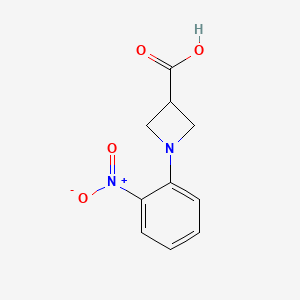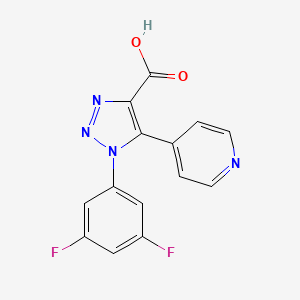
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), a pyridine ring (a six-membered ring with one nitrogen atom), and a phenyl ring (a six-membered ring of carbon atoms) with two fluorine atoms attached.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the triazole and pyridine rings, the oxygen in the carboxylic acid group, and the fluorine atoms on the phenyl ring would all contribute to its overall structure. These atoms would also likely influence the compound’s chemical behavior.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the nitrogen atoms in the triazole and pyridine rings could act as bases or nucleophiles, and the carbon-fluorine bonds on the phenyl ring could be relatively inert, but could potentially be activated under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the aromatic rings could contribute to its solubility in organic solvents.Applications De Recherche Scientifique
Catalytic Activity and Photoluminescence
Triazole derivatives are notable for their role in constructing coordination polymers with improved catalytic activities and photoluminescent properties. The inclusion of a triazole group in coordination polymers, such as those based on d(10) metals like cadmium and zinc, has been shown to enhance these materials' catalytic efficiency for organic synthesis and photoluminescence. These properties are particularly relevant for applications in light-emitting devices and catalysis (Huarui Wang et al., 2016).
Ruthenium-Catalyzed Synthesis
Compounds featuring the triazole scaffold, such as 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, are key intermediates in the synthesis of biologically active molecules. The ruthenium-catalyzed cycloaddition of ynamides with azides to form these triazole amino acids highlights the synthetic versatility of triazole derivatives for creating peptidomimetics and inhibitors with significant biological activity (S. Ferrini et al., 2015).
Coordination Chemistry and Electronic Properties
Rhenium(I) complexes involving triazoles demonstrate significant potential in the study of electronic properties and coordination chemistry. These complexes are synthesized with high yield and exhibit unique electronic spectra, making them of interest for photophysical studies and potential electronic applications (Christopher B Anderson et al., 2013).
Antimicrobial Activity
Derivatives of 1,2,3-triazoles have been evaluated for their antimicrobial properties, indicating that such compounds can serve as effective agents against various bacterial and fungal pathogens. This suggests potential pharmaceutical applications for triazole-containing compounds in developing new antimicrobial agents (Jayaram Reddy Komsani et al., 2015).
Luminescence and Host Materials for OLEDs
Triazole derivatives, when integrated into coordination polymers or complexes, have shown promising photoluminescence properties. This makes them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), where they can serve as host materials or emissive layers to improve device performance and efficiency (Di Liu et al., 2018).
Safety And Hazards
Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Orientations Futures
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have more specific information or if the compound is known by another name, I might be able to provide a more detailed analysis.
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N4O2/c15-9-5-10(16)7-11(6-9)20-13(8-1-3-17-4-2-8)12(14(21)22)18-19-20/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHJIISYFDLBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=NN2C3=CC(=CC(=C3)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



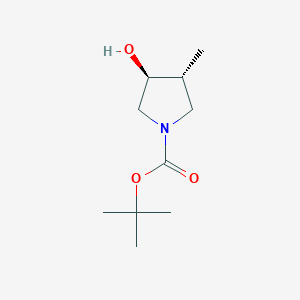
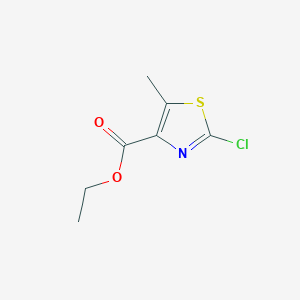
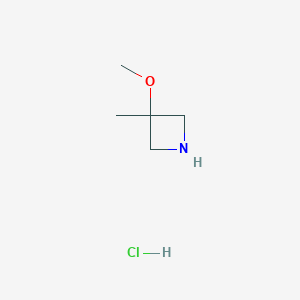
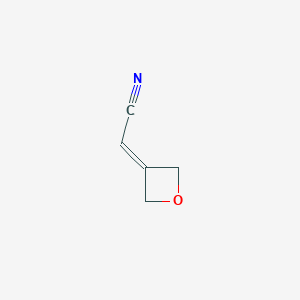
![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)
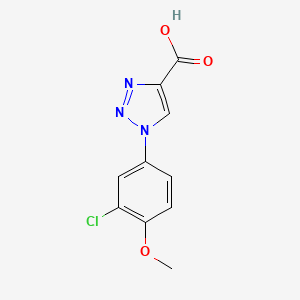
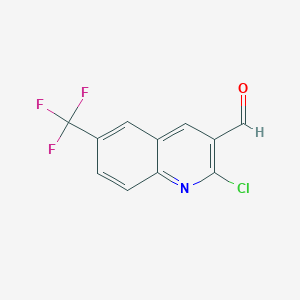
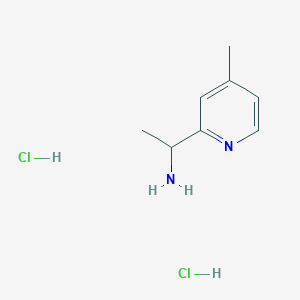
![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)
